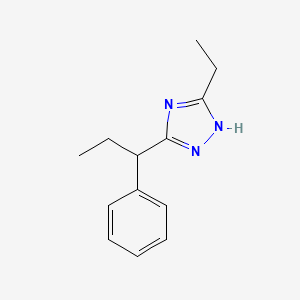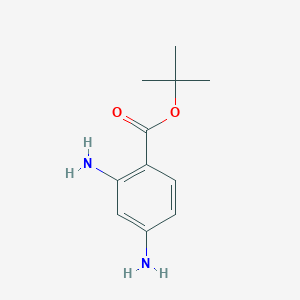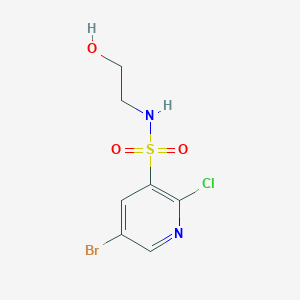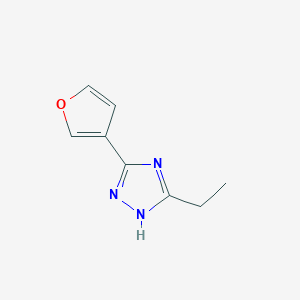![molecular formula C11H12FN3 B7587585 3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole, commonly known as EFMT, is a chemical compound that has been studied for its potential applications in scientific research. EFMT is a derivative of the triazole family of compounds, which have been found to have a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of EFMT is not fully understood, but it is believed to act on several different pathways in the body. EFMT has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
EFMT has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative damage. EFMT has also been found to increase the levels of several neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function.
Advantages and Limitations for Lab Experiments
EFMT has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. EFMT has also been found to have low toxicity in animal models, which makes it a safer option compared to other compounds. However, EFMT has some limitations for lab experiments, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Future Directions
There are several future directions for research on EFMT. One area of interest is the development of EFMT derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of EFMT in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of EFMT and its effects on complex biological systems.
Conclusion:
In conclusion, EFMT is a chemical compound that has been studied for its potential applications in scientific research. It has been found to have neuroprotective and anti-inflammatory effects in animal models, and has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of EFMT and its potential therapeutic applications.
Synthesis Methods
EFMT can be synthesized by a variety of methods, including the reaction of 3-fluorobenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 3-fluorobenzaldehyde with ethyl hydrazinecarboxylate, followed by cyclization with acetic acid. These methods have been described in detail in several scientific publications.
Scientific Research Applications
EFMT has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. EFMT has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
properties
IUPAC Name |
3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-2-10-13-11(15-14-10)7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXAYWFTSFMWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)

![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)



![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)


![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)

![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)